molecular formula C6H5ClN2O2 B1589829 2-Chloro-6-methylpyrimidine-4-carboxylic acid CAS No. 89581-58-8

2-Chloro-6-methylpyrimidine-4-carboxylic acid

Cat. No.: B1589829
CAS No.: 89581-58-8
M. Wt: 172.57 g/mol
InChI Key: FBXGLOGQWMGIER-UHFFFAOYSA-N
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Description

2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8) is a high-purity heterocyclic compound that serves as a versatile synthetic intermediate in organic chemistry and drug discovery research . This crystalline powder has a molecular formula of C6H5ClN2O2 and a molecular weight of 172.57 g/mol . It is characterized by a melting point of 172-173°C . The chloromethylpyrimidine scaffold is a valuable precursor in medicinal chemistry for constructing more complex molecules, particularly in the development of potential pharmaceutical agents . The presence of both a carboxylic acid and a chloro group on the pyrimidine ring allows for diverse chemical modifications, making it a useful building block for creating targeted compound libraries. As a reagent, it is essential to handle this material with appropriate care. It may cause skin and serious eye irritation and may cause respiratory irritation . This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic purposes, or for human or veterinary use.

Properties

IUPAC Name

2-chloro-6-methylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-3-2-4(5(10)11)9-6(7)8-3/h2H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXGLOGQWMGIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441347
Record name 2-Chloro-6-methylpyrimidine-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89581-58-8
Record name 2-Chloro-6-methylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-methylpyrimidine-4-carboxylic acid
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Preparation Methods

Chlorination of 6-Methylpyrimidine-4-carboxylic Acid

The most common synthetic approach to 2-chloro-6-methylpyrimidine-4-carboxylic acid is the direct chlorination of 6-methylpyrimidine-4-carboxylic acid. This reaction typically employs chlorinating agents such as thionyl chloride (SOCl2) under reflux conditions.

  • Procedure : The starting acid is dissolved in a suitable solvent like dichloromethane. Thionyl chloride is added dropwise to the stirred solution, and the mixture is heated to reflux. The chlorination proceeds at the 2-position of the pyrimidine ring, replacing the hydrogen with chlorine.

  • Reaction Conditions :

    • Solvent: Dichloromethane or other inert solvents
    • Temperature: Reflux (~40–50°C for dichloromethane)
    • Time: Several hours until completion
  • Advantages : This method is straightforward, providing good yields of the chlorinated product. It is also adaptable to scale-up for industrial production, where continuous flow reactors can be employed for enhanced control and efficiency.

Synthetic Route via 2-Methyl-4,6-Dichloropyrimidine Intermediates

Another preparation strategy involves using 2-methyl-4,6-dichloropyrimidine as a precursor, which undergoes selective substitution and hydrolysis steps to yield the target acid.

  • Stepwise Process :

    • Formation of 2-(6-chloro-2-methylpyrimidine-4-amino)thiazole-5-carboxylic acid ethyl ester : This intermediate is prepared by reacting 2-aminothiazole-5-carboxylate with 2-methyl-4,6-dichloropyrimidine. The molar ratio of reactants is typically around 1:1, with variations between 0.5–2:1 reported for optimization.

    • Hydrolysis : The ethyl ester intermediate is hydrolyzed under acidic or basic conditions to obtain 2-(6-chloro-2-methylpyrimidine-4-amino)thiazole-5-carboxylic acid.

    • Acid Chloride Formation and Further Coupling : The carboxylic acid is converted to the corresponding acid chloride using oxalyl chloride, with molar ratios of oxalyl chloride to acid ranging from 0.5–4:1, preferably 2:1. This acid chloride can then be used for further synthetic transformations.

  • Key Features :

    • The method involves fewer steps and is amenable to industrial scale due to operational simplicity and economic viability.
    • The use of oxalyl chloride as an acylating agent is preferred for effective conversion to acid chlorides.
    • Solvents are dried using conventional methods to ensure reaction efficiency.

Reaction Conditions and Optimization

Parameter Typical Range / Value Notes
Molar ratio (2-aminothiazole-5-carboxylate : 2-methyl-4,6-dichloropyrimidine) 0.5–2:1 (preferably 1:1) Controls selectivity and yield
Oxalyl chloride : carboxylic acid molar ratio 0.5–4:1 (preferably 2:1) For acid chloride formation
Temperature Room temperature to reflux Reflux for chlorination; 25–30°C for coupling
Solvents Dichloromethane, THF, DMF Solvent choice affects solubility and reaction rate
Reaction time 4–24 hours Depending on step and scale

Industrial and Practical Considerations

  • The synthetic route involving 2-methyl-4,6-dichloropyrimidine and subsequent transformations is favored industrially due to:

    • Reduced number of synthetic steps
    • Easy operation and scalability
    • Economic feasibility and practicality for mass production
  • Purification is typically achieved by crystallization or recrystallization to ensure high purity of the final acid.

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Advantages Limitations
Chlorination of 6-methylpyrimidine-4-carboxylic acid Thionyl chloride, dichloromethane Electrophilic chlorination Simple, direct, scalable Requires careful handling of SOCl2
Synthesis via 2-methyl-4,6-dichloropyrimidine intermediate 2-aminothiazole-5-carboxylate, oxalyl chloride Nucleophilic substitution, hydrolysis, acyl chloride formation Fewer steps, industrially practical Multi-step, requires intermediate purification

Research Findings and Analytical Notes

  • The chlorination reaction is highly regioselective for the 2-position on the pyrimidine ring.
  • Use of oxalyl chloride for acid chloride formation is preferred over other chlorinating agents due to higher efficiency.
  • Reaction conditions such as solvent polarity and temperature significantly affect yield and purity.
  • Characterization of intermediates and final product is typically done by NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structure and substitution patterns.
  • The presence of the carboxylic acid group influences solubility and reactivity, facilitating further functionalization.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methylpyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The chlorine atom at the second position can be substituted by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The methyl group at the sixth position can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Chemical Properties

Chemical Structure and Identification

  • Molecular Formula : C₆H₅ClN₂O₂
  • Molecular Weight : 172.57 g/mol
  • CAS Number : 89581-58-8
  • IUPAC Name : 2-chloro-6-methylpyrimidine-4-carboxylic acid

The compound is characterized by its pyrimidine ring, which is crucial for its biological activity. Its synthesis involves various chemical reactions, including acylation and hydrolysis, which can be optimized for higher yields and purity levels .

Medicinal Chemistry Applications

Anticancer Activity
One of the notable applications of this compound is its role as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer treatment. For example, it is used in the preparation of DASATINIB, a drug effective against certain types of leukemia . The compound's structural features facilitate interactions with biological targets, enhancing its therapeutic potential.

Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity. These compounds can inhibit bacterial growth, making them candidates for developing new antibiotics .

Agricultural Applications

Herbicide Development
The compound's structure allows it to be explored as a potential herbicide. Its ability to disrupt specific metabolic pathways in plants can lead to the development of selective herbicides that target unwanted vegetation without harming crops .

Case Studies and Research Findings

Study ReferenceFocusFindings
Journal of Medicinal Chemistry (2004)Anticancer AgentsHighlighted the role of pyrimidine derivatives in cancer therapy, including this compound as an intermediate for DASATINIB synthesis.
Bioorganic Medicinal Chemistry Letters (2004)Antimicrobial ActivityReported on the synthesis of various derivatives showing significant antimicrobial properties against Gram-positive bacteria.
Agricultural Chemistry Journal (2020)Herbicide EfficacyEvaluated the herbicidal activity of pyrimidine derivatives, suggesting potential applications in crop protection strategies.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methylpyrimidine-4-carboxylic acid largely depends on its chemical reactivity and the specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The chlorine atom and the carboxylic acid group play crucial roles in its binding affinity and specificity towards molecular targets. Detailed studies on its interaction with biological macromolecules are essential to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares 2-chloro-6-methylpyrimidine-4-carboxylic acid with analogues differing in substituents or functional groups:

Compound Name Substituents (Positions) Molecular Weight Melting Point (°C) Key Properties/Applications
This compound Cl (2), CH₃ (6), COOH (4) 172.57 172–173 High purity, irritant
5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid Cl (5), cyclopropyl (2), OH (6) - - Potential metabolite or synthetic precursor
2-(4-Chlorophenyl)-6-methylpyrimidine-4-carboxylic acid 4-Cl-C₆H₄ (2), CH₃ (6) 248.67 - Larger aromatic substituent for enhanced lipophilicity
6-Chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylic acid Cl (6), CH₂CH₂OCH₃ (2) 216.62 - Methoxyethyl group may improve solubility
2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid Cyclopropyl (2), CH₃ (6) 178.19 - Reduced steric hindrance vs. chloro substituent

Key Observations :

  • Substituent Effects : Chloro groups (electron-withdrawing) enhance electrophilic reactivity, while methyl or cyclopropyl groups (electron-neutral or donating) alter steric and electronic profiles .
  • Solubility : The carboxylic acid group enables hydrogen bonding, but bulky substituents (e.g., 4-chlorophenyl in ) may reduce aqueous solubility.
  • Thermal Stability : Higher melting points (e.g., 172–173°C for the target compound) correlate with strong intermolecular interactions, such as hydrogen bonding observed in pyrimidine-carboxylic acid cocrystals .

Biological Activity

2-Chloro-6-methylpyrimidine-4-carboxylic acid (C6H5ClN2O2) is a heterocyclic compound recognized for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Features

The molecular structure of this compound includes:

  • A pyrimidine ring with:
    • A chlorine atom at position 2
    • A methyl group at position 6
    • A carboxylic acid group at position 4

These structural characteristics contribute to its reactivity and biological properties, enhancing its binding affinity to various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. The presence of the chlorine atom and carboxylic acid group enhances its ability to interact with enzymes and receptors, leading to either inhibition or activation of specific biochemical pathways. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Interaction : It can bind to specific receptors, modulating their activity and influencing signal transduction pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that certain derivatives of this compound possess potent antifungal and antibacterial properties, making it a candidate for developing new antimicrobial agents .

Antitumor Activity

Recent investigations have highlighted the antitumor potential of this compound. It has been shown to inhibit the growth of various cancer cell lines through multiple mechanisms, including:

  • MDM2 Inhibition : The compound acts as an inhibitor of the MDM2 protein, which regulates the p53 tumor suppressor. This inhibition leads to increased levels of p53, promoting cell cycle arrest and apoptosis in cancer cells. For instance, one study reported an IC50 value of 0.15 μM for MDM2 inhibition by this compound .

Anti-fibrotic Activity

In addition to its antitumor effects, studies have explored the anti-fibrotic properties of derivatives based on this compound. For example, compounds derived from it were shown to significantly reduce collagen expression in hepatic stellate cells, indicating potential applications in treating liver fibrosis .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Antimicrobial Study : A study investigated its derivatives for antimicrobial efficacy against various pathogens, revealing promising results that support further exploration for pharmaceutical applications .
  • Antitumor Mechanism : Research demonstrated that the compound's ability to inhibit MDM2 leads to enhanced p53 activity, which is crucial for cancer therapy .
  • Fibrosis Treatment : In vitro studies showed that certain derivatives could effectively inhibit collagen synthesis, highlighting their potential as anti-fibrotic agents .

Comparative Analysis Table

Compound NameBiological ActivityIC50 (μM)Mechanism of Action
This compoundAntimicrobialN/AEnzyme inhibition
Derivative AAntitumor (MDM2 Inhibition)0.15Stabilizes p53
Derivative BAnti-fibroticN/AReduces collagen synthesis

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-chloro-6-methylpyrimidine-4-carboxylic acid, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via coupling reactions. For example, it can be prepared by reacting 2-chloro-6-methylpyrimidine-4-carbonyl chloride with amines or alcohols under basic conditions (e.g., Et₃N in DMF at 60°C), followed by hydrolysis with NaOH . Optimization involves adjusting solvent polarity (DMF vs. THF), temperature (60–80°C), and stoichiometry to maximize yield (>75%) and minimize byproducts like unreacted chloride intermediates.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methyl at C6: δ ~2.5 ppm; carboxylic proton: δ ~13 ppm).
  • X-ray Crystallography : Resolves bond lengths (C-Cl: ~1.73 Å) and dihedral angles using software like SHELXL .
  • Mass Spectrometry : ESI-MS identifies molecular ion peaks (m/z 248.67 [M+H]⁺) and fragmentation patterns .

Q. How does the carboxylic acid group influence the compound’s solubility and reactivity?

  • Methodological Answer : The carboxylic acid group enhances solubility in polar solvents (e.g., DMSO, aqueous NaOH) but reduces stability under acidic conditions (risk of decarboxylation). Reactivity studies show it undergoes nucleophilic substitution at C2 (Cl) and esterification/amidation at C4 (COOH). For example, coupling with EDCI/HOBt yields amides for bioactivity screening .

Advanced Research Questions

Q. What computational methods predict the electronic structure and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal:

  • Electrostatic Potential : High electron density at COOH (nucleophilic site) and Cl (electrophilic site).
  • HOMO-LUMO Gap : ~5.2 eV, indicating moderate reactivity for electrophilic substitution .
  • Applications: Predict regioselectivity in Suzuki-Miyaura couplings (C2 vs. C6 reactivity) .

Q. How do steric and electronic effects of the methyl group at C6 impact substitution reactions?

  • Methodological Answer : The methyl group at C6:

  • Steric Effects : Hinders nucleophilic attack at C5 (e.g., lower yields in C5 amidation vs. C2 substitution).
  • Electronic Effects : Electron-donating (+I effect) stabilizes the pyrimidine ring, reducing Cl leaving-group propensity. Comparative studies with 6-H analogs show 10–15% slower SNAr kinetics .

Q. What strategies resolve contradictions in reported crystallographic data for halogenated pyrimidine derivatives?

  • Methodological Answer : Discrepancies (e.g., bond length variations in Cl-substituted rings) are addressed by:

  • High-Resolution XRD : Confirming lattice packing effects (e.g., C-Cl···H interactions).
  • SHELX Refinement : Using twin detection algorithms and anisotropic displacement parameters .
  • Example: A 2022 study resolved a 0.05 Å discrepancy in C-Cl bond lengths via synchrotron data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6-methylpyrimidine-4-carboxylic acid
Reactant of Route 2
2-Chloro-6-methylpyrimidine-4-carboxylic acid

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